

# An In-Depth Technical Guide to Sativene: Chemical Properties, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: Sativene

Cat. No.: B1246779

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## Abstract

**Sativene**, a tricyclic sesquiterpene, has garnered significant interest within the scientific community due to its unique structural framework and diverse biological activities. This technical guide provides a comprehensive overview of **Sativene**, focusing on its chemical identifiers, detailed synthetic and biosynthetic pathways, and experimental protocols for its analysis and evaluation. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational resource for further investigation and application of this multifaceted molecule.

## Chemical Identifiers and Physicochemical Properties

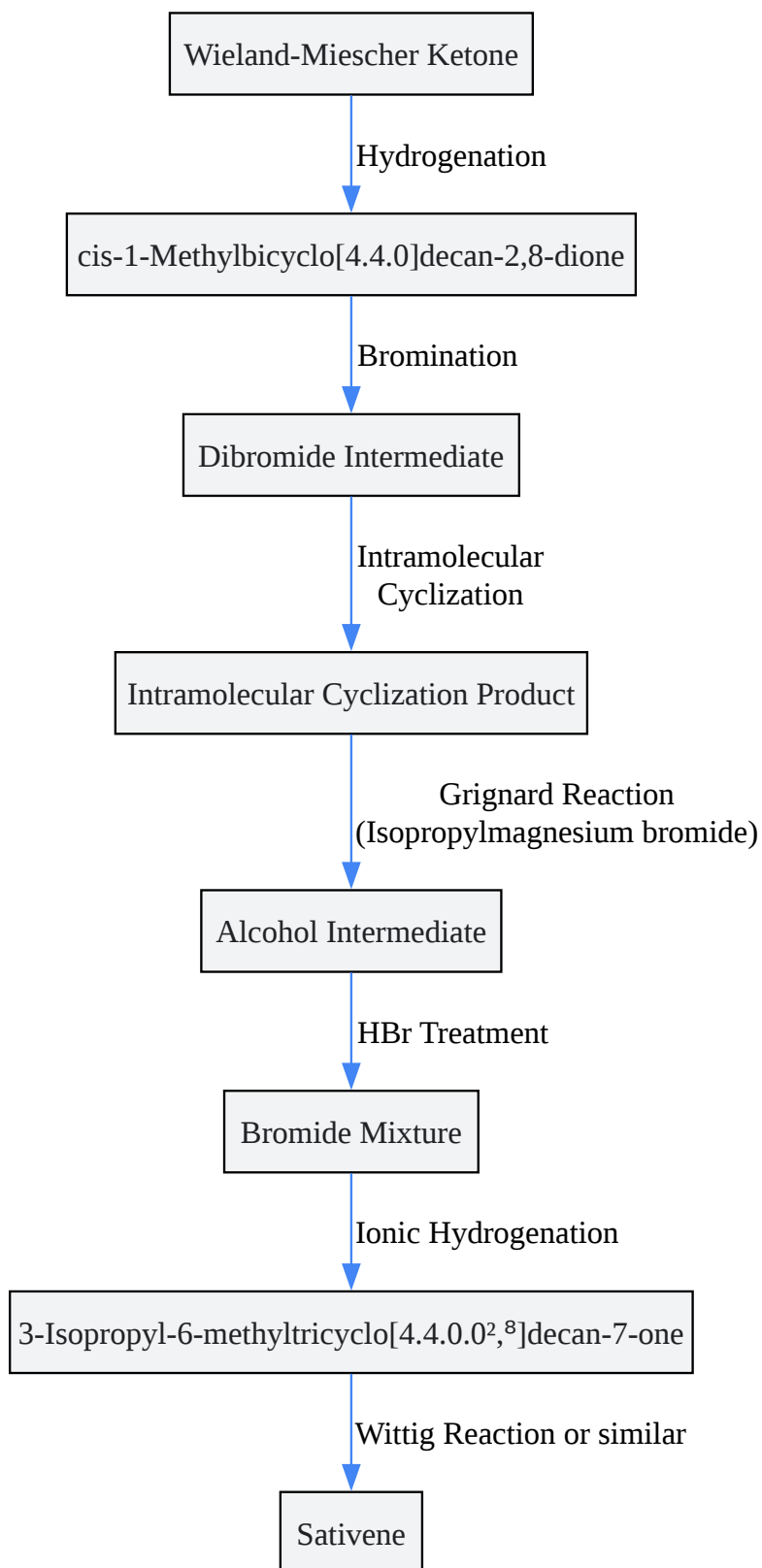
**Sativene** is a sesquiterpene characterized by an octahydro-1H-1,4-methanoindene core structure with methyl, isopropyl, and methylenedioxy substituents.<sup>[1]</sup> Depending on the stereochemistry, different isomers exist, each with a unique CAS Registry Number. The chemical identifiers for **Sativene** are crucial for accurate documentation and database retrieval.

Identifier	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	[1][2]
Molecular Weight	204.35 g/mol	[1][2]
CAS Number	6813-05-4 (for Sativene and (-)-Sativene)	[2][3][4]
	3650-28-0 (for (+)-Sativene)	
PubChem CID	11830550	[1]
IUPAC Name	(1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0 <sup>2,8</sup> ]decane	[1]
InChI	InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1	[1]
InChIKey	VOBBUADSYROGAT-FQKPHLNHSA-N	[1]
Canonical SMILES	CC(C) [C@H]1CC[C@@]2([C@@H]3[C@H]1--INVALID-LINK--CC3)C	[1]

## Synthesis of Sativene

The total synthesis of **Sativene** has been a subject of interest in organic chemistry, providing a platform to showcase novel synthetic strategies. A notable formal synthesis of racemic **Sativene** was accomplished by Karimi, starting from the commercially available Wieland-Miescher ketone.

# Logical Workflow for the Formal Total Synthesis of Sativene



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Caption: Logical workflow for the formal total synthesis of racemic **Sativene**.

## Experimental Protocol: Key Steps in the Formal Total Synthesis

The following provides an overview of the key experimental steps. For complete details, including reagent quantities and reaction conditions, consulting the original publication is recommended.

**Step 1: Hydrogenation of Wieland-Miescher Ketone** The Wieland-Miescher ketone is hydrogenated to yield cis-1-methylbicyclo[4.4.0]decan-2,8-dione.

- **Procedure:** The ketone is dissolved in 95% ethanol, and a palladium on carbon catalyst (5%) is added. The mixture is subjected to a hydrogen atmosphere with stirring. The reaction progress is monitored by TLC for the disappearance of the UV-active starting material.

**Step 2: Bromination** The resulting dione is brominated to form a dibromide intermediate.

**Step 3: Intramolecular Cyclization** A key step involves an intramolecular cyclization of the dibromide to construct the tricyclic skeleton of **Sativene**.

**Step 4: Grignard Reaction** The cyclized product undergoes a Grignard reaction with isopropylmagnesium bromide to introduce the isopropyl group, forming an alcohol intermediate.

**Step 5: Hydrobromination** The alcohol is treated with hydrobromic acid (HBr) to yield a mixture of bromides.

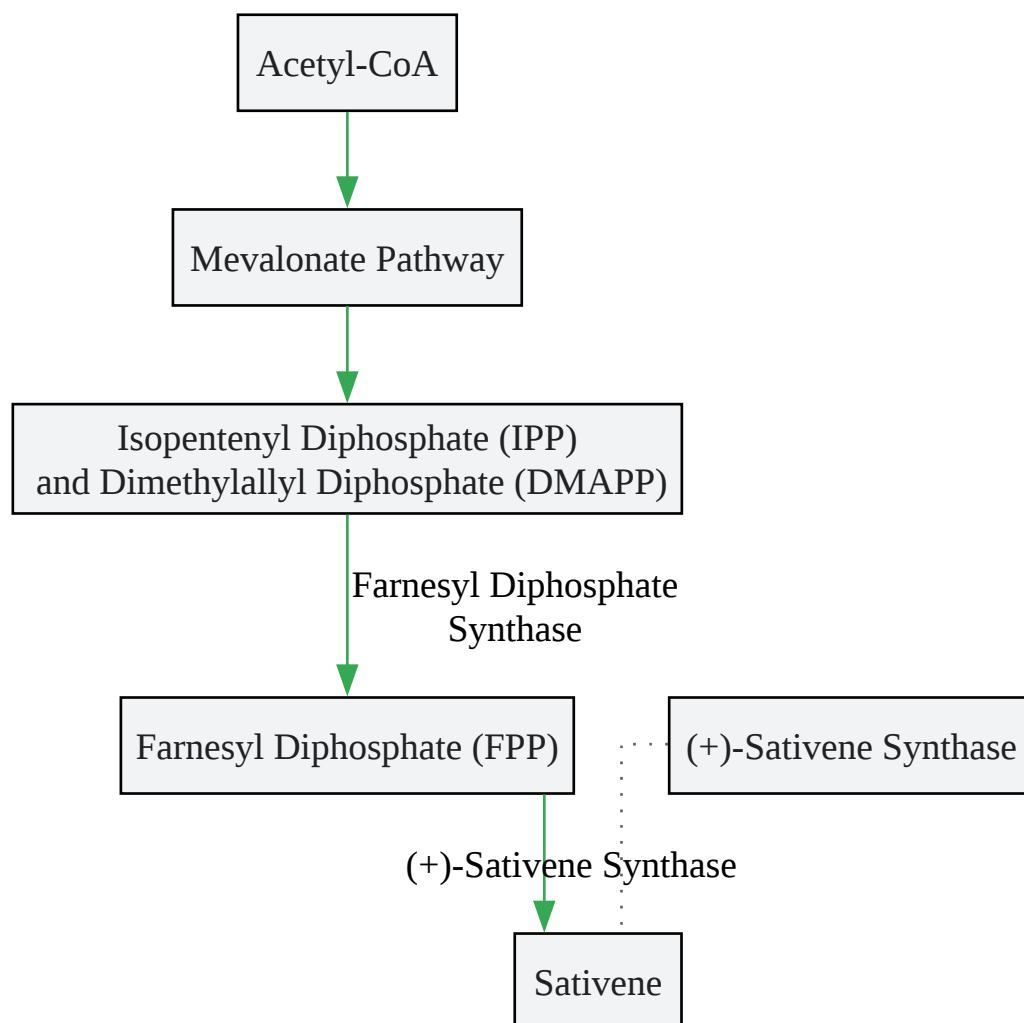
**Step 6: Ionic Hydrogenation** The bromide mixture is subjected to ionic hydrogenation to produce 3-isopropyl-6-methyltricyclo[4.4.0.0<sup>2,8</sup>]decan-7-one, a penultimate precursor to **Sativene**.

**Step 7: Final Conversion to **Sativene**** The final conversion of the ketone precursor to **Sativene** can be achieved through a Wittig reaction or a similar olefination method to introduce the exocyclic methylene group.

## Biosynthesis of Sativene

In nature, **Sativene** is produced in various fungi, such as *Helminthosporium sativum*, and some plants. The biosynthesis proceeds via the mevalonate pathway, with farnesyl diphosphate (FPP) serving as the key precursor. The cyclization of FPP to form the characteristic tricyclic structure of **Sativene** is catalyzed by the enzyme (+)-**sativene** synthase.

### Sativene Biosynthesis Pathway



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Caption: Biosynthetic pathway of **Sativene** from Acetyl-CoA.

## Experimental Protocol: Sativene Synthase Assay

A detailed protocol for the purification and assay of (+)-**Sativene** synthase would involve the following general steps. Specific buffer compositions, concentrations, and incubation times would need to be optimized based on the enzyme source.

#### 1. Enzyme Extraction and Purification:

- Fungal mycelia or plant tissue are homogenized in an appropriate extraction buffer.
- The crude extract is subjected to centrifugation to remove cell debris.
- The supernatant containing the enzyme is then purified using chromatographic techniques such as ion-exchange and size-exclusion chromatography.

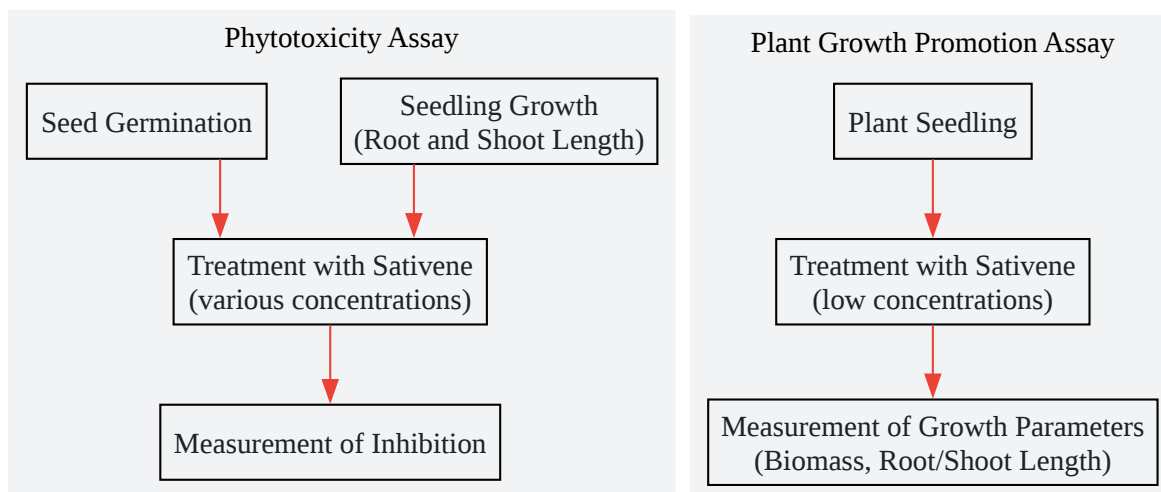
#### 2. Enzyme Activity Assay:

- The assay mixture typically contains the purified enzyme, the substrate farnesyl diphosphate (FPP), and necessary cofactors (e.g.,  $Mg^{2+}$ ) in a suitable buffer.
- The reaction is incubated at an optimal temperature for a defined period.
- The reaction is quenched, and the product, **Sativene**, is extracted using an organic solvent (e.g., hexane).
- The extracted **Sativene** is then analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

## Biological Activities of Sativene and Related Sesquiterpenoids

**Sativene** and its derivatives have been reported to exhibit a range of biological activities, most notably phytotoxicity and plant growth-promoting effects.

## Experimental Workflow for Assessing Biological Activity



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Caption: General experimental workflow for assessing the phytotoxic and plant growth-promoting activities of **Sativene**.

## Experimental Protocols for Biological Assays

### Phytotoxicity Assay:

- **Seed Germination Assay:** Seeds of a model plant (e.g., lettuce, *Lactuca sativa*) are placed on filter paper in Petri dishes. The filter paper is moistened with different concentrations of **Sativene** solution. The number of germinated seeds is counted after a specific incubation period.
- **Seedling Growth Inhibition Assay:** Pre-germinated seedlings are grown in a medium containing various concentrations of **Sativene**. After a set growth period, the root and shoot lengths are measured and compared to a control group.

### Plant Growth-Promoting Assay:

- **Seedling Growth Assay:** Similar to the inhibition assay, but using lower concentrations of **Sativene**. The focus is on observing any statistically significant increase in growth

parameters such as root and shoot length, and overall biomass compared to the control.

## Signaling Pathways

The precise molecular mechanisms and signaling pathways through which **Sativene** exerts its biological effects are not yet fully elucidated. For many terpenoids, their lipophilic nature allows them to interact with cellular membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins. In fungi, terpenoids can interfere with cell wall integrity and ergosterol biosynthesis. In plants, they may act as signaling molecules in defense responses or affect hormonal pathways. Further research is required to identify the specific protein targets and downstream signaling cascades modulated by **Sativene**.

## Conclusion

**Sativene** remains a molecule of considerable scientific interest. This guide has provided a consolidated overview of its chemical nature, synthetic accessibility, and biological relevance. The detailed pathways and experimental frameworks presented herein are intended to serve as a valuable resource for the scientific community, fostering further research into the potential applications of **Sativene** in agriculture, medicine, and beyond.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Sativene: Chemical Properties, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available



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